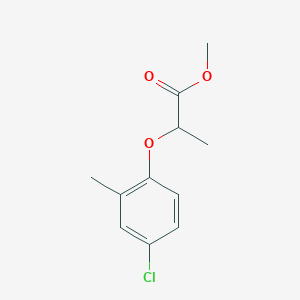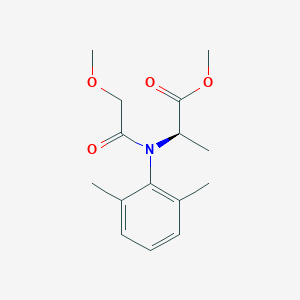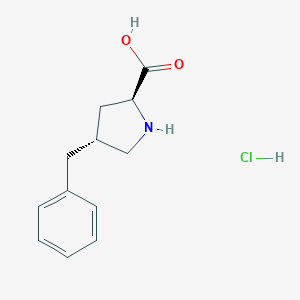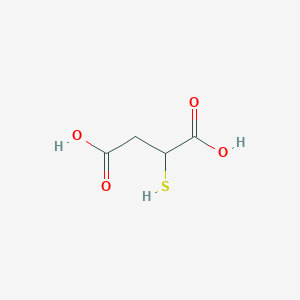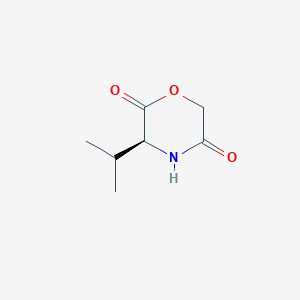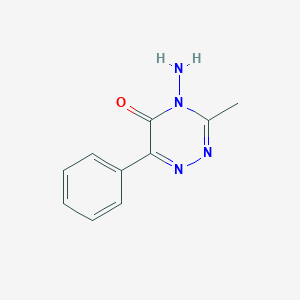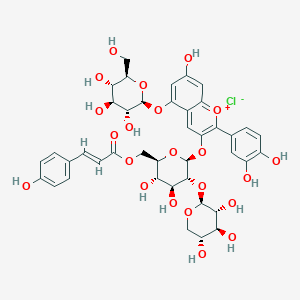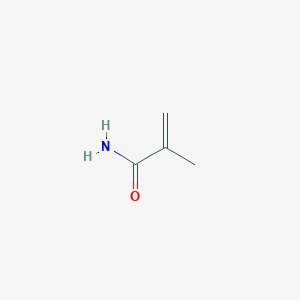
2-(Bromomethyl)thiazole
Descripción general
Descripción
2-(Bromomethyl)thiazole is a chemical compound with the formula C3H2BrNS. It has a molecular weight of 164.024 . The compound is also known by its IUPAC name, 2-bromo-1,3-thiazole .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)thiazole and its derivatives has been explored in several studies . For instance, one study discussed the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . Another study reported a common synthetic protocol for the synthesis of thiazoles and thiazolines . A specific procedure for the synthesis of 5-Bromo-2-bromomethyl-4-(4-methoxy-phenyl)-thiazole was also found.Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)thiazole was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
Thiazole, the core structure of 2-(Bromomethyl)thiazole, is known to participate in various chemical reactions. Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis
2-(Bromomethyl)thiazole has a molecular weight of 164.024 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Medicinal Chemistry Anticancer Agents
Thiazole derivatives are prominent in medicinal chemistry, particularly as anticancer agents. Compounds like dabrafenib and dasatinib, which contain the thiazole nucleus, are clinically used in cancer treatment . “2-(Bromomethyl)thiazole” could potentially be utilized in the synthesis of similar anticancer drugs due to its reactive bromomethyl group.
Synthesis of Heterocyclic Compounds
In organic synthesis, “2-(Bromomethyl)thiazole” can be a key intermediate for constructing more complex heterocyclic structures. For example, it could be used in multicomponent reactions to create Hantzsch thiazole derivatives with potential biological activities .
Biological Evaluation Cytotoxicity Studies
Thiazoles have been studied for their cytotoxic effects on human tumor cell lines. The bromophenyl variant of thiazole demonstrated potent effects on prostate cancer . “2-(Bromomethyl)thiazole” may serve as a precursor in synthesizing compounds for cytotoxicity studies.
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-4-(bromomethyl)thiazole, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Thiazole, a core structure in 2-(Bromomethyl)thiazole, has been an important heterocycle in the world of chemistry for many decades . It is a significant platform in a number of medicinally relevant molecules . Therefore, the future directions of 2-(Bromomethyl)thiazole could involve further exploration of its medicinal properties and applications.
Mecanismo De Acción
Target of Action
2-(Bromomethyl)thiazole is a derivative of the thiazole ring, which is a heterocyclic organic compound containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The primary targets of 2-(Bromomethyl)thiazole are likely to be similar to those of other thiazole derivatives, potentially interacting with various enzymes, receptors, and biochemical pathways within the body .
Mode of Action
The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and can reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with a variety of biochemical pathways, potentially activating or inhibiting them . These interactions can lead to a wide range of downstream effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that 2-(bromomethyl)thiazole could have a range of potential effects depending on its specific targets and mode of action .
Propiedades
IUPAC Name |
2-(bromomethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJOGHYLJSXTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568380 | |
| Record name | 2-(Bromomethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)thiazole | |
CAS RN |
131654-56-3 | |
| Record name | 2-(Bromomethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
